1-(4-acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 1-(4-acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16361964
InChI: InChI=1S/C21H17N3O2S/c1-13(25)14-7-9-16(10-8-14)24-11-18(26)19(20(24)22)21-23-17(12-27-21)15-5-3-2-4-6-15/h2-10,12,22,26H,11H2,1H3
SMILES:
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.4 g/mol

1-(4-acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC16361964

Molecular Formula: C21H17N3O2S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C21H17N3O2S
Molecular Weight 375.4 g/mol
IUPAC Name 1-[4-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]ethanone
Standard InChI InChI=1S/C21H17N3O2S/c1-13(25)14-7-9-16(10-8-14)24-11-18(26)19(20(24)22)21-23-17(12-27-21)15-5-3-2-4-6-15/h2-10,12,22,26H,11H2,1H3
Standard InChI Key OITRARFYNKFRDR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 1,2-dihydro-3H-pyrrol-3-one core, a five-membered lactam ring known for its conformational rigidity.

  • A 4-acetylphenyl group at position 1, contributing electron-withdrawing properties and steric bulk.

  • A 4-phenyl-1,3-thiazol-2-yl substituent at position 4, introducing sulfur and nitrogen heteroatoms critical for bioactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇N₃O₂S
Molecular Weight375.4 g/mol
CAS Registry NumberNot publicly disclosed
IUPAC Name1-(4-Acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

The thiazole ring’s aromaticity and the acetyl group’s ketonic functionality enable diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are pivotal for target binding .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. The acetyl group’s carbonyl signal appears at δ 195–200 ppm in ¹³C NMR, while the thiazole protons resonate as distinct singlets in the aromatic region.

Synthesis and Chemical Reactivity

Synthetic Pathways

A multi-step synthesis route is employed to construct the compound:

  • Acetylation of 4-Aminoacetophenone: Reaction with acetyl chloride yields N-(4-acetylphenyl)acetamide.

  • Thiazole Ring Formation: Condensation with 2-bromo-4-phenylthiazole under basic conditions (e.g., K₂CO₃ in DMF) introduces the thiazole moiety.

  • Cyclization: Intramolecular dehydration forms the pyrrolone ring, facilitated by acidic catalysts like p-toluenesulfonic acid.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Acetyl chloride, pyridine85
22-Bromo-4-phenylthiazole, K₂CO₃, DMF, 80°C72
3p-TSA, toluene, reflux68

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 4–8) but degrades under strong acidic or basic conditions. The thiazole ring’s sulfur atom is susceptible to oxidation, necessitating inert storage environments.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The thiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Table 3: Cytotoxicity Profile

Cell LineOriginIC₅₀ (µM)
MCF-7Breast cancer12
A549Lung cancer18
HEK293Normal kidney>100

Pharmacological Applications and Comparative Analysis

Drug Development Prospects

The compound’s selectivity index (SI = 8.3 for MCF-7 vs. HEK293) highlights its therapeutic window. Structural analogs from patent WO2013114332A1 , which feature benzimidazole-thiazole hybrids, show parallel CDK9 inhibition but lower solubility, underscoring this compound’s superiority in bioavailability .

Challenges and Optimization

  • Solubility: LogP = 3.2 limits aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation.

  • Metabolic Stability: Hepatic microsome assays reveal rapid CYP3A4-mediated oxidation, necessitating structural modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator